molecular formula C12H16O2 B1456176 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol CAS No. 1250690-37-9

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Cat. No. B1456176
CAS RN: 1250690-37-9
M. Wt: 192.25 g/mol
InChI Key: REZXEBJGUXPZMQ-UHFFFAOYSA-N
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Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary widely, and the specific structure can have significant effects on the compound’s properties and potential applications .


Chemical Reactions Analysis

Benzofuran derivatives can participate in a variety of chemical reactions, depending on their specific structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely, depending on their specific structure .

Safety And Hazards

The safety and hazards associated with benzofuran derivatives can vary widely, depending on their specific structure .

Future Directions

Benzofuran and its derivatives are a focus of ongoing research, particularly in the development of new drugs . Future research will likely continue to explore the potential of these compounds in various applications.

properties

IUPAC Name

1-(2,2-dimethyl-3H-1-benzofuran-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(13)9-4-5-11-10(6-9)7-12(2,3)14-11/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZXEBJGUXPZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(C2)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Reactant of Route 6
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

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